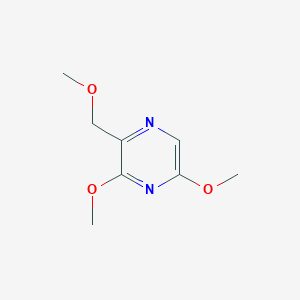
4-(Hydroxycarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxycarbamoyl)benzoic acid: is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where a hydroxyl group and a carbamoyl group are attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Hydroxycarbamoyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-aminobenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the hydroxamic acid derivative .
Industrial Production Methods: Industrial production of this compound often involves the use of optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Hydroxycarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Hydroxycarbamoyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(Hydroxycarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect various biochemical pathways, including those related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Benzoic acid: A simple aromatic carboxylic acid with similar structural features.
4-Hydroxybenzoic acid: A hydroxylated derivative of benzoic acid with similar chemical properties.
Salicylic acid: Another hydroxylated benzoic acid derivative with notable medicinal properties
Uniqueness: 4-(Hydroxycarbamoyl)benzoic acid is unique due to the presence of both hydroxyl and carbamoyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
22372-40-3 |
|---|---|
Fórmula molecular |
C8H7NO4 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
4-(hydroxycarbamoyl)benzoic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(9-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H,9,10)(H,11,12) |
Clave InChI |
LJRCHULXIQNSDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


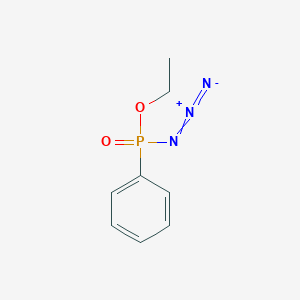
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
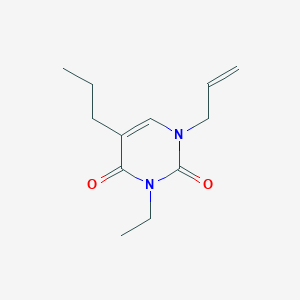
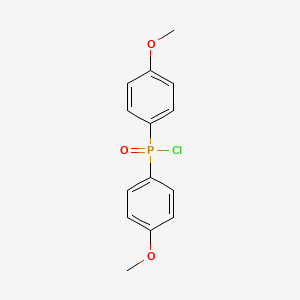
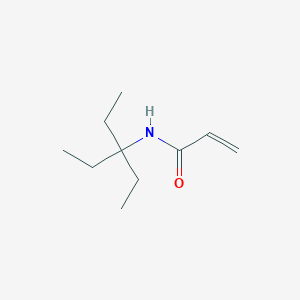
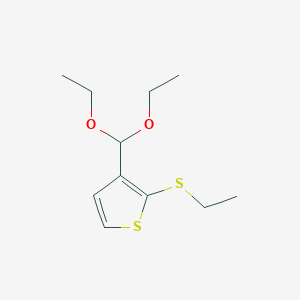
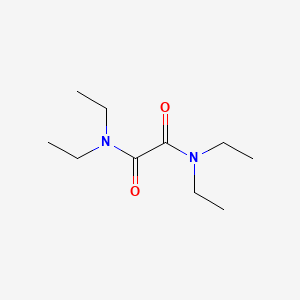
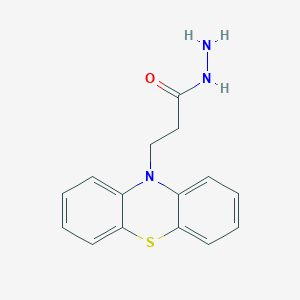
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)
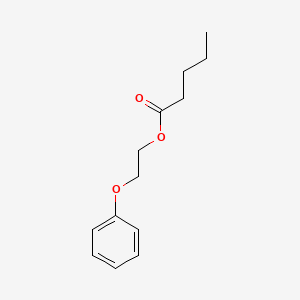
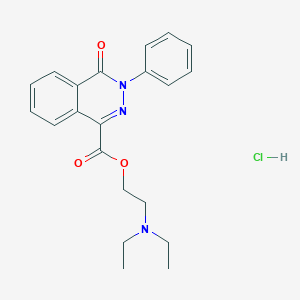
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)
![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)
